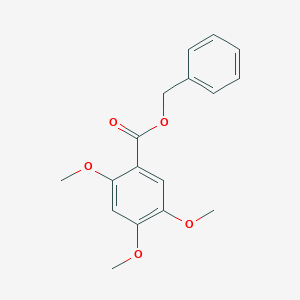

Benzyl 2,4,5-trimethoxybenzoate

Descripción

Benzyl 2,4,5-trimethoxybenzoate is a synthetic benzoate ester characterized by a benzyl group attached to a 2,4,5-trimethoxy-substituted benzoic acid backbone. Its structure combines aromatic methoxy substituents with an ester linkage, making it a candidate for diverse applications, including pharmaceutical and materials science research.

Propiedades

Fórmula molecular |

C17H18O5 |

|---|---|

Peso molecular |

302.32 g/mol |

Nombre IUPAC |

benzyl 2,4,5-trimethoxybenzoate |

InChI |

InChI=1S/C17H18O5/c1-19-14-10-16(21-3)15(20-2)9-13(14)17(18)22-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3 |

Clave InChI |

HBMBVNIDYNDQQV-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1C(=O)OCC2=CC=CC=C2)OC)OC |

SMILES canónico |

COC1=CC(=C(C=C1C(=O)OCC2=CC=CC=C2)OC)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Positional Isomers: Methyl 3,4,5-Trimethoxybenzoate

- Structural Differences : Methyl 3,4,5-trimethoxybenzoate differs in the position of methoxy groups (3,4,5 vs. 2,4,5) and the ester group (methyl vs. benzyl).

- Synthesis : Prepared via electrophilic bromination or nitration of methyl gallate derivatives, highlighting the reactivity of the 3,4,5-trimethoxy configuration .

- Activity : Positional isomerism significantly impacts biological activity. For example, 3,4,5-trimethoxy-substituted compounds are common in anticancer agents (e.g., combretastatin analogs), whereas 2,4,5-substitution may alter binding affinity due to steric and electronic effects .

Organotin Derivatives: Triphenyltin 2,4,5-Trimethoxybenzoate

- Physical Properties : Melting point (135–136°C) and Mössbauer parameters (QS: 2.29, IS: 1.24) distinguish it from benzyl derivatives.

- Activity: Organotin compounds exhibit pronounced cytotoxicity, as seen in in vitro studies, but their toxicity profiles differ from non-metallic esters like benzyl 2,4,5-trimethoxybenzoate .

Aliphatic Ester Analogs: Propyl and Isopropyl 3,4,5-Trimethoxybenzoates

- Structure : Straight-chain (propyl) vs. branched (isopropyl) aliphatic esters.

- Activity: Propyl derivatives demonstrate higher cytotoxic activity against oral squamous cell carcinoma compared to isopropyl analogs, emphasizing the role of chain geometry in bioactivity. Benzyl esters, with aromatic substituents, may exhibit distinct membrane permeability and target interactions .

Amide Derivatives: N-Butyl-3,4,5-Trimethoxybenzoamide

Complex Esters: 3-Pentadecylphenyl 2,4,5-Trimethoxybenzoate

- Structure : Incorporates a long-chain pentadecyl group, increasing lipophilicity.

- Synthesis : Synthesized via a trifluoroacetic anhydride (TFAA)-mediated coupling, contrasting with simpler esterification methods for benzyl derivatives .

- Applications: Enhanced lipophilicity may improve bioavailability in hydrophobic environments, a property less pronounced in benzyl analogs .

Data Tables: Key Comparative Properties

Table 1. Structural and Physical Properties

Discussion of Key Findings

- Substituent Position : The 2,4,5-trimethoxy configuration may offer unique steric and electronic profiles compared to 3,4,5 isomers, affecting receptor binding .

- Ester vs. Amide : While both functional groups enable bioactivity, esters generally exhibit faster metabolic clearance than amides, influencing drug design .

- Lipophilicity : Long-chain (e.g., pentadecyl) or aromatic (e.g., benzyl) groups enhance membrane penetration but may reduce aqueous solubility .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.